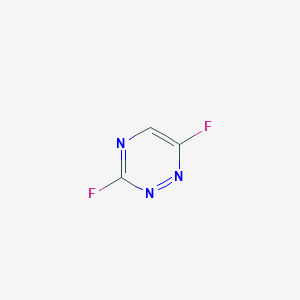

3,6-Difluoro-1,2,4-triazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

919785-60-7 |

|---|---|

Molecular Formula |

C3HF2N3 |

Molecular Weight |

117.06 g/mol |

IUPAC Name |

3,6-difluoro-1,2,4-triazine |

InChI |

InChI=1S/C3HF2N3/c4-2-1-6-3(5)8-7-2/h1H |

InChI Key |

FEQSLZCCXUCCBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=NC(=N1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Difluoro 1,2,4 Triazine and Its Fluorinated Analogues

Conventional and Optimized Preparative Routes to 1,2,4-Triazine (B1199460) Scaffolds

The construction of the fundamental 1,2,4-triazine ring system is the initial and crucial step in the synthesis of its fluorinated derivatives. Various classical and modern organic reactions have been adapted and optimized for this purpose.

Condensation Reactions for 1,2,4-Triazine Core Formation

One of the most common and versatile methods for synthesizing the 1,2,4-triazine core is through the condensation of 1,2-dicarbonyl compounds with amidrazones. organic-chemistry.org This approach allows for the introduction of a wide variety of substituents onto the triazine ring by selecting appropriately substituted starting materials. The general mechanism involves the initial reaction of the amidrazone with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,2,4-triazine ring.

Another well-established condensation strategy involves the reaction of α-acylhydrazones with N-sulfonyl-1,2,3-triazoles, which, through a rhodium-catalyzed O-H insertion and rearrangement, provides intermediates for the synthesis of 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines. organic-chemistry.org Furthermore, a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts offers a mild and functional-group-tolerant route to 3,6-disubstituted-1,2,4-triazines. organic-chemistry.org

| Starting Materials | Reagents/Conditions | Product | Key Features |

| 1,2-Dicarbonyl compounds and Amidrazones | Acid or base catalysis, heating | Substituted 1,2,4-triazines | Versatile, wide substrate scope |

| α-Acylhydrazones and N-sulfonyl-1,2,3-triazoles | Rhodium catalyst | 3,5,6-Trisubstituted 1,2,4-triazines | Access to polysubstituted triazines |

| β-Keto-N-acylsulfonamides and Hydrazine salts | Mild conditions | 3,6-Disubstituted 1,2,4-triazines | High functional group tolerance |

Annulation and Ring-Expansion Strategies in Triazine Synthesis

Annulation and ring-expansion reactions represent another important class of synthetic strategies for the formation of the 1,2,4-triazine scaffold. These methods often involve the construction of the triazine ring from acyclic or smaller cyclic precursors.

Domino [4+2] annulation reactions have been developed as a simple and efficient one-pot method for the synthesis of 1,2,4-triazine derivatives. rsc.orgdntb.gov.ua These reactions utilize readily available starting materials such as ketones, aldehydes, alkynes, and secondary alcohols, and generally proceed in moderate to high yields. rsc.orgdntb.gov.ua This strategy is powerful for creating potentially biologically active derivatives. rsc.orgdntb.gov.ua

Ring-expansion strategies, though less common, can also be employed. For instance, the rearrangement of other heterocyclic systems, such as appropriately substituted pyrrolooxadiazines, can lead to the formation of the 1,2,4-triazine ring. nih.gov

| Strategy | Starting Materials | Key Features |

| [4+2] Domino Annulation | Ketones, aldehydes, alkynes, amidrazones | One-pot synthesis, high efficiency, readily available starting materials |

| Ring-Expansion | Substituted smaller heterocycles | Provides access to unique substitution patterns |

Targeted Fluorination Techniques for 3,6-Difluoro-1,2,4-Triazine Synthesis

Once the 1,2,4-triazine scaffold is in place, the next critical step is the introduction of fluorine atoms at the desired positions. For this compound, this is typically achieved through direct fluorination of a pre-functionalized triazine ring or by incorporating fluorine-containing building blocks during the ring synthesis.

Direct Fluorination Approaches (e.g., from trichloro-1,2,4-triazine)

A common and direct method for the synthesis of this compound is through a halogen exchange (Halex) reaction, starting from the corresponding chlorinated precursor, 3,6-dichloro-1,2,4-triazine (B3318374). This nucleophilic aromatic substitution reaction involves the displacement of chloride ions with fluoride (B91410) ions. The process typically utilizes an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluorinating agent in a high-boiling polar aprotic solvent like sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO). google.com The reaction often requires elevated temperatures to proceed efficiently. google.com While the direct fluorination of 3,6-dichloro-1,2,4-triazine is a logical and practiced approach, specific literature detailing this exact transformation is sparse. However, the successful fluorination of the analogous 2,4,6-trichloro-1,3,5-triazine to 2,4,6-trifluoro-1,3,5-triazine (cyanuric fluoride) is well-documented and proceeds under similar conditions, suggesting the feasibility of this method for the 1,2,4-triazine isomer. google.com

| Precursor | Fluorinating Agent | Solvent | Temperature | Product |

| 3,6-Dichloro-1,2,4-triazine | Potassium Fluoride (KF) | Sulfolane | 60-100 °C | This compound |

| 2,4,6-Trichloro-1,3,5-triazine | Potassium Fluoride (KF) | Sulfolane | ~100 °C | 2,4,6-Trifluoro-1,3,5-triazine |

Introduction of Fluorine via Fluorinated Building Blocks

An alternative and often more regioselective strategy for synthesizing fluorinated 1,2,4-triazines involves the use of starting materials that already contain the fluorine atoms. beilstein-journals.org This "building block" approach ensures that the fluorine atoms are positioned correctly from the outset, avoiding potential issues with regioselectivity during the fluorination step.

For example, the synthesis can start with fluorinated 1,2-dicarbonyl compounds or fluorinated amidrazones. The subsequent condensation reaction to form the 1,2,4-triazine ring directly yields the desired fluorinated product. beilstein-journals.org Trifluoromethylated 1,2,4-triazines can be synthesized through a [3+3] cycloaddition of α-amino esters and trifluoromethylated hydrazonoyl halides. nih.govbeilstein-journals.org This method provides an efficient route to 1,2,4-triazines bearing a trifluoromethyl group. nih.govbeilstein-journals.org

| Fluorinated Building Block | Reaction Type | Product |

| Fluorinated 1,2-dicarbonyl compounds | Condensation with amidrazones | Fluorinated 1,2,4-triazines |

| Fluorinated amidrazones | Condensation with 1,2-dicarbonyl compounds | Fluorinated 1,2,4-triazines |

| Trifluoromethylated hydrazonoyl halides | [3+3] Cycloaddition with α-amino esters | Trifluoromethylated 1,2,4-triazines |

Advanced Synthetic Approaches to Fluorinated 1,2,4-Triazines

In recent years, more advanced and efficient synthetic methodologies have been developed to access fluorinated 1,2,4-triazines. These methods often offer advantages in terms of reaction times, yields, and environmental impact.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. mdpi.com The application of microwave irradiation to the synthesis of fluorinated 1,3,5-triazine (B166579) derivatives in an aqueous medium has been reported to proceed in very short reaction times (30-60 seconds) with quantitative yields. tandfonline.comtandfonline.com This suggests that similar benefits could be realized for the synthesis of fluorinated 1,2,4-triazines.

Flow chemistry is another advanced technique that offers precise control over reaction parameters, enhanced safety, and scalability. chemistryviews.org The use of continuous-flow reactors for fluorination reactions, including those employing hazardous reagents, has been demonstrated. chemistryviews.org This technology holds promise for the safe and efficient large-scale production of fluorinated 1,2,4-triazines.

Photocatalysis represents a green and sustainable approach to organic synthesis. While specific examples for the direct photocatalytic fluorination of the 1,2,4-triazine ring are not yet widely reported, visible-light-promoted, metal- and photocatalyst-free methods for the C-H fluorination of other heteroarenes have been developed, indicating a potential future direction for the synthesis of fluorinated 1,2,4-triazines. mdpi.com

| Advanced Method | Key Features | Potential Application to Fluorinated 1,2,4-Triazines |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, improved energy efficiency. | Synthesis of fluorinated 1,2,4-triazine derivatives in minutes. |

| Flow Chemistry | Enhanced safety, precise control, scalability, safe handling of hazardous reagents. | Continuous and large-scale production of this compound. |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Direct C-H fluorination of the 1,2,4-triazine ring. |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic frameworks, including fluorinated 1,2,4-triazines. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

The synthesis of 3,5,6-trisubstituted-1,2,4-triazines has been efficiently achieved through a one-pot condensation of fatty acid hydrazides with 1,2-diketones under solvent-free conditions using microwave irradiation semanticscholar.org. This approach provides the products in good yields and avoids the lengthy reaction times and tedious work-up procedures associated with traditional methods semanticscholar.org. For instance, the reaction of various fatty acid hydrazides with benzil (B1666583) or furil (B128704) under microwave irradiation for 7-12 minutes affords the corresponding triazines in yields ranging from 82-91% semanticscholar.org.

Furthermore, a microwave-assisted, one-pot, three-step metal-free [4+2] annulation has been developed for the synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines chemistryviews.orgresearchgate.net. This method involves the reaction of aromatic or heteroaromatic methyl ketones with iodine in DMSO, followed by cyclization with thiosemicarbazide (B42300) and subsequent nucleophilic substitution with hydrazine, all performed under microwave irradiation chemistryviews.org. This protocol is characterized by its mild conditions and good functional group compatibility chemistryviews.org.

In the context of fluorinated derivatives, microwave irradiation has been shown to significantly reduce the reaction time for the fluorination of 7-oxo-1,2,4-benzotriazines using Selectfluor chemistryviews.org. While conventional heating required longer periods, microwave heating at 120 °C and 7 bar dramatically accelerated the reaction chemistryviews.org.

| Reactants | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Fatty acid hydrazides, 1,2-diketones | 3,5,6-Trisubstituted-1,2,4-triazines | Microwave, solvent-free, 7-12 min | 82-91 | semanticscholar.org |

| Aromatic/heteroaromatic methyl ketones, I₂, DMSO, thiosemicarbazide, K₂CO₃, hydrazine | 5,6-Substituted-3-hydrazinyl-1,2,4-triazines | Microwave, one-pot, three-step | Moderate to good | chemistryviews.orgresearchgate.net |

| 7-Oxo-1,2,4-benzotriazines, Selectfluor | Fluorinated 7-oxo-1,2,4-benzotriazines | Microwave, 120 °C, 7 bar | High | chemistryviews.org |

Palladium-Catalyzed Cross-Coupling and Arylation Reactions in Fluorinated 1,2,4-Triazine Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for the synthesis of complex organic molecules, including functionalized 1,2,4-triazines. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of various substituents onto the triazine core.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds and has been applied to the synthesis of 6-aryl-2,4-diamino-pyrimidines and -triazines from their corresponding 6-chloro derivatives and aryl boronic acids researchgate.net. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ researchgate.net. The use of bulky and electron-rich phosphine (B1218219) ligands has been shown to enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle nih.gov.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and has been used for the amination of aryl halides wikipedia.orglibretexts.org. This reaction has been applied to the synthesis of aminated pyrazole (B372694) derivatives, a related class of N-heterocycles, from their halo-precursors nih.gov. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with various generations of catalyst systems developed to expand the substrate scope and improve reaction conditions wikipedia.org. Microwave irradiation has also been successfully employed to accelerate Buchwald-Hartwig aminations beilstein-journals.org.

While specific examples for the direct synthesis of this compound using these methods are not extensively reported, the general applicability of these reactions to halo-N-heterocycles suggests their potential for the synthesis of fluorinated and arylated 1,2,4-triazine analogues.

| Reaction Type | Substrates | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-Chloro-2,4-diaminotriazine, Aryl boronic acids | Pd(PPh₃)₄ | 6-Aryl-2,4-diaminotriazines | researchgate.net |

| Buchwald-Hartwig Amination | Aryl halides, Amines | Pd(0) complexes, Phosphine ligands | Aryl amines | wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | 4-Halo-1H-1-tritylpyrazoles, Amines | Pd(dba)₂/tBuDavePhos | C4-Aminated pyrazoles | nih.gov |

Metal-Free Catalysis for the Synthesis of N-Heterocyclic Frameworks Including 1,2,4-Triazines

The development of metal-free catalytic systems for the synthesis of N-heterocycles is a growing area of interest due to the advantages of avoiding potentially toxic and expensive metal catalysts. These methods often align with the principles of green chemistry.

A metal-free approach for the synthesis of highly substituted 1,2,4-triazines has been reported through a microwave-assisted, one-pot, three-step [4+2] annulation reaction chemistryviews.orgresearchgate.net. This reaction proceeds under mild conditions and demonstrates good functional group tolerance chemistryviews.org. The synthesis involves the oxidation of an α-methyl ketone, followed by cyclization with thiosemicarbazide and subsequent reaction with hydrazine chemistryviews.org.

Furthermore, metal-free intramolecular fluoro-cyclization reactions have been developed for the synthesis of fluorinated heterocycles rsc.org. For example, the use of Selectfluor can trigger electrophilic cyclizations of benzylic alcohols and amines to afford fluorinated heterocycles rsc.org.

In a related context, the synthesis of N-heterocycles via intramolecular electrochemical C-H aminations represents an environmentally friendly, metal-free approach, utilizing electricity as a clean redox agent frontiersin.orgnih.gov. These methods avoid the need for pre-functionalized substrates and are of high interest for the construction of various N-heterocyclic frameworks nih.gov.

| Method | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Microwave-assisted [4+2] annulation | Aromatic/heteroaromatic methyl ketones, I₂, DMSO, thiosemicarbazide, K₂CO₃, hydrazine | 5,6-Substituted-3-hydrazinyl-1,2,4-triazines | Metal-free, one-pot, mild conditions | chemistryviews.orgresearchgate.net |

| Intramolecular fluoro-cyclization | Benzylic alcohols/amines, Selectfluor | Fluorinated heterocycles | Metal-free, mild conditions | rsc.org |

| Intramolecular electrochemical C-H amination | Various N-containing substrates | N-heterocycles | Metal-free, environmentally friendly, avoids pre-functionalized substrates | frontiersin.orgnih.gov |

(3+3)-Annulation and Cycloaddition-Based Strategies for Fluorinated 1,2,4-Triazines

Cycloaddition and annulation reactions are powerful strategies for the construction of the 1,2,4-triazine ring system. These methods often provide a high degree of control over the substitution pattern of the resulting heterocycle.

The inverse electron-demand Diels-Alder (IEDDA) reaction of 1,2,4-triazines with various dienophiles is a well-established method for the synthesis of a wide range of N-heterocycles nih.govacs.org. This reactivity highlights the utility of the 1,2,4-triazine core as a building block in organic synthesis.

More specifically, [4+2] domino annulation reactions have been developed for the efficient synthesis of 1,2,4-triazine derivatives from readily available starting materials such as ketones, aldehydes, and alkynes rsc.orgresearchgate.netdntb.gov.ua. These strategies offer high performance with moderate to high yields rsc.orgresearchgate.net.

In the context of fluorinated analogues, the synthesis of fluorinated S-heterocycles has been achieved via various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, starting from fluorine-containing components nih.gov. Although not directly focused on 1,2,4-triazines, these methodologies demonstrate the feasibility of constructing fluorinated heterocycles through cycloaddition pathways nih.gov.

| Reaction Type | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Inverse Electron-Demand Diels-Alder (IEDDA) | 1,2,4-Triazines, Dienophiles | Various N-heterocycles | Versatile for further functionalization | nih.govacs.org |

| [4+2] Domino Annulation | Ketones, Aldehydes, Alkynes | 1,2,4-Triazine derivatives | Efficient, moderate to high yields | rsc.orgresearchgate.netdntb.gov.ua |

| [3+2] and [4+2] Cycloadditions | Fluorine-containing components | Fluorinated S-heterocycles | Direct incorporation of fluorine | nih.gov |

Strategies for the Preparation of Stereochemically Defined Fluorinated 1,2,4-Triazine Derivatives

The synthesis of stereochemically defined fluorinated 1,2,4-triazine derivatives is a challenging yet important area of research, as the stereochemistry of a molecule can have a profound impact on its biological activity.

One notable approach involves the synthesis of enantiopure N-protected 1,2,4-triazine-derived α-amino acids using microwave irradiation rsc.orgresearchgate.net. This method allows for the incorporation of a chiral amino acid moiety into the 1,2,4-triazine structure, thereby creating a stereochemically defined derivative rsc.orgresearchgate.net. The synthesis proceeds from N-protected aminoacylamidrazones, which undergo cyclization to form the triazine ring researchgate.net. This strategy provides a route to novel α-amino acid derivatives containing the 1,2,4-triazine core rsc.orgresearchgate.net.

While this example demonstrates the feasibility of preparing chiral fluorinated 1,2,4-triazine derivatives, the development of general and highly stereoselective methods for the synthesis of a broader range of such compounds remains an active area of investigation. Future research in this field may focus on the development of asymmetric catalytic methods to control the stereochemistry during the formation of the triazine ring or its subsequent functionalization.

| Method | Starting Material | Product | Key Features | Reference |

|---|---|---|---|---|

| Microwave-assisted cyclization | N-protected aminoacylamidrazones | Enantiopure N-protected 1,2,4-triazine-derived α-amino acids | Incorporation of a chiral amino acid moiety, stereochemical control | rsc.orgresearchgate.net |

Reactivity and Mechanistic Investigations of 3,6 Difluoro 1,2,4 Triazine

Nucleophilic Substitution Reactions on 3,6-Difluoro-1,2,4-Triazine Ring System

The electron-withdrawing fluorine atoms significantly activate the this compound ring towards nucleophilic attack. This section explores the key factors governing these substitution reactions.

Regioselectivity and Chemoselectivity in Nucleophilic Attack

The substitution of fluorine atoms on the 1,2,4-triazine (B1199460) ring by various nucleophiles is a subject of considerable interest. The regioselectivity of the attack, i.e., whether the nucleophile will replace the fluorine at the C3 or C6 position, is influenced by the electronic properties of the ring and the nature of the nucleophile. Generally, the positions adjacent to the nitrogen atoms in azines are susceptible to nucleophilic attack. In the case of substituted quinazolines, which share some electronic similarities with triazines, regioselective nucleophilic aromatic substitution (SNAr) is well-documented. For instance, in 2,4-dichloroquinazoline (B46505) precursors, substitution consistently occurs at the 4-position with a variety of amine nucleophiles nih.govnih.gov. This preference is attributed to the electronic distribution within the heterocyclic ring.

While specific studies on this compound are not extensively detailed in the provided information, the principles observed in other halogenated azines, such as 2,4,6-trichloro-1,3,5-triazine (TCT), offer valuable insights. In TCT, the substitution of chlorine atoms is sequential and temperature-dependent, allowing for controlled synthesis of mono-, di-, and tri-substituted derivatives. The order of nucleophile addition is also crucial; for instance, once an amine is incorporated, it is very difficult to substitute another nucleophile except for another amine nih.gov. The preferential order of incorporation for different nucleophiles on TCT has been found to be alcohol > thiol > amine krisp.org.za.

Kinetics and Thermodynamic Aspects of Substitution Pathways

The kinetics of nucleophilic substitution on halogenated azines are often studied to understand the reaction mechanism. For instance, the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols follows a kinetic profile consistent with an addition-elimination mechanism, where the nucleophilic attack is the rate-determining step researchgate.net.

The interplay between kinetic and thermodynamic control is a critical aspect of these reactions. A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products, while under thermodynamic control, the product distribution is governed by the relative stabilities of the products youtube.comstackexchange.comyoutube.commasterorganicchemistry.com. In the context of nucleophilic aromatic substitution on polyfluoroaromatic compounds, a shift from kinetic to thermodynamic control can be observed with changes in reaction conditions rsc.org. For instance, at lower temperatures, the faster-forming but less stable product (kinetic product) may predominate, whereas at higher temperatures, the more stable product (thermodynamic product) is favored as the initial products can revert to reactants and re-equilibrate.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions of 1,2,4-Triazine Derivatives

1,2,4-Triazines are effective dienes in IEDDA reactions, a powerful tool for the synthesis of various heterocyclic compounds. The electron-deficient nature of the triazine ring, enhanced by fluorine substituents, facilitates its reaction with electron-rich dienophiles.

Dienophilic Reactivity with Various Strained Alkenes and Alkynes

1,2,4-Triazines react with a variety of dienophiles, including strained alkenes and alkynes. These reactions are particularly useful in bioorthogonal chemistry for labeling biomolecules nih.govresearchgate.net. While 1,2,4,5-tetrazines are generally more reactive in IEDDA reactions, 1,2,4-triazines offer greater stability researchgate.net. The reactivity of 1,2,4-triazines can be enhanced by the introduction of electron-withdrawing groups. For example, 3-(trifluoromethyl)-1,2,4-triazines exhibit high reactivity with strained cyclooctenes, with second-order rate constants as high as 230 M⁻¹ s⁻¹ researchgate.net.

The reaction of 1,2,4-triazines with strained alkynes, such as bicyclononynes, has also been demonstrated to proceed at physiological temperatures, offering an alternative to the more common tetrazine cycloadditions nih.govsemanticscholar.org. Coordination of a Re(I) metal center to the 1,2,4-triazine ring has been shown to significantly accelerate the IEDDA reaction with bicyclooctyne (BCN) by a factor of 55 acs.org. The interaction of thiazolo[4,5-e] nih.govresearchgate.netacs.orgtriazines with bicyclo[2.2.1]heptadiene at high pressure leads to the formation of thiazolo[4,5-b]pyridines researchgate.net.

Below is a table summarizing the reactivity of some 1,2,4-triazine derivatives with different dienophiles.

| 1,2,4-Triazine Derivative | Dienophile | Reaction Conditions | Product | Reference |

| Thiazolo[4,5-e] nih.govresearchgate.netacs.orgtriazines | Bicyclo[2.2.1]heptadiene | High pressure (up to 15 kbar) | Thiazolo[4,5-b]pyridines | researchgate.net |

| 1,2,4-Triazin-3-ylalanine derivative | Bicyclononynes | 37 °C | Pyridine derivatives | nih.govsemanticscholar.org |

| 3-(Trifluoromethyl)-1,2,4-triazines | Strained cyclooctenes | Not specified | Pyridine derivatives | researchgate.net |

| Re(I)-coordinated 1,2,4-triazine | Bicyclooctyne (BCN) | Not specified | Pyridine derivatives | acs.org |

Mechanistic Studies of [4+2] Cycloaddition Pathways

The IEDDA reaction of 1,2,4-triazines is a [4+2] cycloaddition that typically proceeds through a concerted or stepwise mechanism. The reaction involves the formation of a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction with the elimination of a small molecule, most commonly dinitrogen, to form a new heterocyclic ring rsc.org.

Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the mechanism of these reactions uq.edu.au. These studies help in understanding the frontier molecular orbital (FMO) interactions that govern the reactivity and regioselectivity of the cycloaddition rsc.org. For IEDDA reactions, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. Electron-withdrawing substituents on the triazine ring lower the LUMO energy, thereby accelerating the reaction. Mechanistic investigations have also explored the reaction of 1,2,3-triazines with amidines, revealing an addition/N2 elimination/cyclization pathway rather than a concerted Diels-Alder sequence researchgate.net.

Radical Reactions and C-H Functionalization of Fluorinated 1,2,4-Triazines

Direct C-H functionalization of heteroarenes is a powerful strategy for the synthesis of complex molecules. For electron-deficient heterocycles like 1,2,4-triazines, radical-based approaches can be particularly effective.

Systematic investigations into the radical functionalization of π-deficient heteroarenes, including pyridines, pyrimidines, pyridazines, and pyrazines, have established guidelines for predicting regioselectivity nih.govacs.orgnih.govsigmaaldrich.com. The regiochemistry of these reactions can often be tuned by modifying reaction conditions such as solvent and pH nih.govacs.org. These methods have been successfully applied to the direct introduction of alkyl groups into complex, biologically active molecules nih.govacs.org. While specific studies on the radical C-H functionalization of this compound are not detailed in the provided search results, the general principles derived from other electron-deficient diazines are likely applicable. The presence of fluorine atoms would be expected to influence the regioselectivity of radical attack due to their strong electron-withdrawing nature.

Electrochemical Behavior and Redox Properties of this compound

The electrochemical characteristics of this compound are defined by the inherent electron-deficient nature of the 1,2,4-triazine ring, which is significantly amplified by the presence of two highly electronegative fluorine atoms. This unique electronic structure dictates its redox properties, making it particularly susceptible to reduction.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a principal electrochemical technique used to investigate the redox behavior of chemical compounds. In a typical CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. This provides critical information about the reduction and oxidation potentials of an analyte and the stability of the species formed upon electron transfer.

While specific cyclic voltammetry data for this compound is not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of electrochemistry and the known effects of fluorine substitution on aromatic and heterocyclic systems. It is anticipated that this compound would undergo a one-electron reduction process, which may be reversible or quasi-reversible depending on the stability of the resulting radical anion under the specific experimental conditions (solvent, electrolyte, and scan rate).

The expected reduction process can be represented as:

C₃HF₂N₃ + e⁻ ⇌ [C₃HF₂N₃]⁻•

The key parameters that would be determined from a cyclic voltammogram of this compound are the cathodic peak potential (Epc), corresponding to the reduction of the neutral molecule, and the anodic peak potential (Epa), corresponding to the oxidation of the radical anion. The formal reduction potential (E°), a measure of the thermodynamic tendency of the molecule to accept an electron, can be estimated from the average of the cathodic and anodic peak potentials.

The following table outlines the expected key parameters from a hypothetical cyclic voltammetry experiment on this compound.

| Parameter | Description | Expected Observation for this compound |

| Cathodic Peak Potential (Epc) | The potential at which the reduction current is at its maximum. | A distinct cathodic peak corresponding to the reduction of the triazine ring. |

| Anodic Peak Potential (Epa) | The potential at which the oxidation current is at its maximum upon reversal of the potential sweep. | An anodic peak would be observed if the generated radical anion is stable on the timescale of the experiment. |

| Formal Reduction Potential (E°) | (Epc + Epa) / 2; a measure of the compound's electron affinity. | Expected to be at a relatively less negative (or more positive) value compared to the non-fluorinated 1,2,4-triazine. |

| Peak Separation (ΔEp) | |Epa - Epc|; provides information about the kinetics of the electron transfer. | A value close to 59/n mV (where n is the number of electrons, here n=1) at room temperature would indicate a reversible process. |

Influence of Fluorine on Redox Potentials and Stability

The presence of two fluorine atoms at the 3- and 6-positions of the 1,2,4-triazine ring has a profound impact on its redox potentials and the stability of its reduced form. This influence stems primarily from the strong electron-withdrawing inductive effect of fluorine, which is one of the most electronegative elements.

The key effects of fluorine substitution are:

Positive Shift in Reduction Potential: The fluorine atoms withdraw electron density from the triazine ring, making it more electron-deficient and thus easier to reduce. This results in a shift of the reduction potential to more positive (less negative) values compared to the parent 1,2,4-triazine. This increased ease of reduction is a hallmark of polyfluorinated N-heterocyclic compounds. The stereoselective incorporation of fluorine atoms into N-heterocycles can lead to dramatic changes in the molecules' physical and chemical properties. nih.gov

Stabilization of the Radical Anion: The strong inductive effect of the fluorine atoms helps to delocalize the negative charge in the radical anion formed upon one-electron reduction. This delocalization increases the stability of the radical anion, which would be reflected in the reversibility of the redox couple in cyclic voltammetry. A more stable radical anion is less likely to undergo subsequent chemical reactions, leading to a more reversible electrochemical behavior.

Enhanced π-Acidity: The combination of the nitrogen atoms and the fluorine substituents significantly increases the π-acidity of the triazine ring. This makes this compound a better electron acceptor. In the context of coordination chemistry, ligands containing such fluorinated triazine cores are expected to have strong π-accepting properties.

The table below summarizes the anticipated influence of fluorine on the key redox properties of the 1,2,4-triazine core.

| Property | Unsubstituted 1,2,4-Triazine | This compound | Rationale |

| Reduction Potential | More Negative | Less Negative (More Positive) | Strong inductive electron withdrawal by two fluorine atoms makes the ring more electron-deficient and easier to reduce. |

| Radical Anion Stability | Lower | Higher | The negative charge of the radical anion is stabilized by the electronegative fluorine atoms through inductive effects. |

| π-Acidity | Moderate | High | The cumulative electron-withdrawing effect of the ring nitrogens and the fluorine atoms enhances the ability of the ring to accept π-electron density. |

In-Depth Spectroscopic and Structural Data for this compound Not Available in Public Records

A thorough and extensive search of publicly available scientific literature and chemical databases has revealed a significant lack of detailed experimental data for the chemical compound this compound. Consequently, the comprehensive structural and spectroscopic analysis requested for this specific molecule cannot be provided at this time.

The inquiry sought a detailed article covering the structural elucidation and spectroscopic characterization of this compound, with a specific focus on a range of advanced analytical techniques. The requested outline included in-depth analysis of:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, and ¹⁹F NMR spectral analysis, as well as advanced 2D NMR techniques such as COSY, HSQC, and HMBC.

Vibrational Spectroscopy: Detailed findings from Fourier Transform Infrared (FT-IR) and Raman studies.

Mass Spectrometry: Analysis of the compound's molecular mass and characteristic fragmentation patterns.

X-ray Diffraction Analysis: Information on the solid-state molecular and crystal structure.

Despite targeted searches for synthesis and characterization reports, spectroscopic data, and database entries for this compound, the specific experimental values and detailed interpretations required to populate these sections could not be located. The available information only briefly mentions the compound as a reactant in synthetic methodologies without providing the in-depth characterization data necessary for a complete scientific article as outlined.

Without access to primary research articles or database entries containing this specific information, the generation of a scientifically accurate and thorough article that adheres to the requested structure and content inclusions is not possible. Any attempt to provide the requested data tables and detailed research findings would be speculative and would not meet the standards of scientific accuracy.

Researchers seeking this information may need to consult specialized proprietary chemical databases or undertake experimental synthesis and characterization of the compound.

Structural Elucidation and Spectroscopic Characterization of 3,6 Difluoro 1,2,4 Triazine

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This method provides the mass percentages of the constituent elements, which is crucial for verifying the empirical formula of a newly synthesized compound like 3,6-Difluoro-1,2,4-triazine. The comparison between the experimentally determined elemental composition and the theoretically calculated values serves as a critical checkpoint for assessing the purity and confirming the identity of the substance.

For this compound, with the chemical formula C₃HF₂N₃, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: Carbon (C), Hydrogen (H), Fluorine (F), and Nitrogen (N). The molecular weight of the compound is the sum of the atomic weights of all atoms in the molecule.

The theoretical percentages of each element are determined by dividing the total mass of that element in the molecule by the molecular weight of the compound and multiplying by 100. These calculated values provide a benchmark against which the results from experimental elemental analysis are compared. A close agreement between the found and calculated values, typically within a narrow margin of ±0.4%, is considered strong evidence for the correct elemental composition and high purity of the sample.

Below is a data table outlining the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 3 | 36.03 | 30.79 |

| Hydrogen | H | 1.01 | 1 | 1.01 | 0.86 |

| Fluorine | F | 19.00 | 2 | 38.00 | 32.47 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 35.88 |

| Total | 117.07 | 100.00 |

Detailed research findings from experimental elemental analysis of this compound would be presented in a comparative table, showing a direct comparison between the theoretical percentages and the experimentally obtained values. However, specific experimental data from the reviewed literature sources are not available to be included here. The verification of the compound's composition would be confirmed by the close correlation of such experimental findings with the theoretical values presented above.

Theoretical and Computational Chemistry of 3,6 Difluoro 1,2,4 Triazine

Quantum Chemical Calculations for Electronic Structure Determination

Quantum chemical calculations are instrumental in understanding the electronic structure and properties of molecules like 3,6-difluoro-1,2,4-triazine. These methods, particularly Density Functional Theory (DFT), provide insights into the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its optimized ground state geometry. nih.gov This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.

The output of such a calculation would provide detailed geometric parameters. A data table would typically be generated, listing the calculated bond lengths (in Ångströms) and bond angles (in degrees) for the molecule. For the 1,2,4-triazine (B1199460) ring, this would include the lengths of the C-N, N-N, and C-C bonds, as well as the C-F bonds. The bond angles within the heterocyclic ring and those involving the fluorine substituents would also be determined. These theoretical values can be compared with experimental data if available, often showing good agreement. mdpi.com

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C3 | F | 1.33 Å | |

| Bond Length | C6 | F | 1.33 Å | |

| Bond Length | N1 | N2 | 1.32 Å | |

| Bond Length | N2 | C3 | 1.34 Å | |

| Bond Length | C3 | N4 | 1.33 Å | |

| Bond Angle | N2 | C3 | N4 | 125.0° |

| Bond Angle | C3 | N4 | C5 | 115.0° |

| Bond Angle | N1 | C6 | F | 118.0° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and optical properties. irjweb.com

For this compound, DFT calculations would provide the energies of these orbitals. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. irjweb.com Visualization of the HOMO and LUMO would show their distribution across the molecule, indicating the likely sites for nucleophilic and electrophilic attack. In many triazine derivatives, the HOMO and LUMO are often localized on the triazine ring and its substituents. nih.gov

| Property | Predicted Value (eV) |

| HOMO Energy | -7.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 5.70 |

Charge Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. nih.gov

For this compound, an MEP map would likely show negative potential (red) around the electronegative nitrogen and fluorine atoms, indicating these are sites for potential electrophilic attack. Regions of positive potential (blue) might be located around the hydrogen atom (if any) or carbon atoms, suggesting sites for nucleophilic attack. This analysis provides a visual representation of the molecule's polarity and reactive sites. researchgate.net

Prediction and Correlation of Spectroscopic Data with Experimental Findings

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to interpret and verify experimental data.

Computational NMR Chemical Shifts and Coupling Constants

Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) and coupling constants. These calculated values are often correlated with experimental spectra to aid in the assignment of signals and confirm molecular structures.

For this compound, computational models would predict the chemical shifts for the carbon, nitrogen, and fluorine atoms in the molecule. The fluorine atoms at the 3 and 6 positions would be expected to have distinct ¹⁹F NMR chemical shifts. Similarly, the different carbon and nitrogen atoms within the triazine ring would also have unique predicted ¹³C and ¹⁵N chemical shifts. These predictions are highly dependent on the chosen computational method and basis set. nih.gov Comparing the calculated shifts with experimentally obtained NMR data is a standard method for structural verification.

Vibrational Frequency Analysis and IR Spectrum Simulation

Computational methods can also be used to calculate the vibrational frequencies of a molecule. These frequencies correspond to the different vibrational modes, such as stretching, bending, and wagging of the bonds. msu.edu The results of a frequency calculation can be used to simulate an infrared (IR) spectrum, showing the predicted frequencies and intensities of the vibrational bands.

A vibrational analysis for this compound would identify the characteristic frequencies for the C-F stretching, the various C-N and N-N stretching modes within the triazine ring, and the ring deformation modes. These calculated frequencies are often scaled by an empirical factor to better match experimental IR and Raman spectra, as theoretical methods tend to overestimate vibrational frequencies. researchgate.net The simulated spectrum can be a powerful aid in interpreting the experimental IR spectrum of the compound. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the reaction mechanisms of fluorinated 1,2,4-triazines. Density Functional Theory (DFT) is a commonly employed method for these investigations.

One area of focus has been the study of the gas-phase ion chemistry of a series of fluorinated 1,2,4-triazines through a combination of mass spectrometry and DFT calculations. acs.orgscience.gov These studies provide insights into the fragmentation pathways of protonated and deprotonated molecules following low-energy collision-induced dissociation. acs.orgscience.gov Theoretical calculations are crucial in identifying the most likely sites of protonation and deprotonation on the triazine ring. acs.org

For instance, in the gas phase, the decomposition of deprotonated fluorinated 1,2,4-triazines is often initiated by the elimination of a hydroxyl radical, leading to the formation of radical anions. acs.org The modeling of these fragmentation pathways involves the characterization of the transition states connecting the reactant ions to their subsequent products. The calculated energies of these transition states are critical for understanding the feasibility and relative probabilities of different fragmentation routes.

While specific transition state data for bimolecular reactions involving this compound is not extensively reported in the literature, the methodologies used in the study of its unimolecular decomposition provide a framework for such investigations. These would typically involve mapping the potential energy surface for the reaction, locating the transition state, and calculating the activation energy.

Table 1: Computational Methods in Reaction Mechanism Studies of Fluorinated 1,2,4-Triazines

| Computational Method | Application | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Studying gas-phase ion chemistry and fragmentation pathways. | acs.orgscience.gov |

Conformational Analysis and Energetic Landscapes of Fluorinated 1,2,4-Triazines

The conformational preferences and energetic landscapes of fluorinated 1,2,4-triazines are dictated by the interplay of various steric and electronic effects. The introduction of fluorine atoms can significantly influence the geometry and stability of the triazine ring.

Computational methods such as DFT and ab initio calculations are used to explore the potential energy surface of these molecules. This involves calculating the relative energies of different possible conformations to identify the most stable geometries. For a planar molecule like 1,2,4-triazine, the focus of conformational analysis would be on any slight puckering of the ring or the orientation of substituents, though for this compound, the primary structure is expected to be planar.

The energetic landscape would depict the energy of the molecule as a function of its geometric parameters. Key features of this landscape include local minima, corresponding to stable conformers, and saddle points, representing transition states between conformers. For this compound, the global minimum would correspond to its most stable planar conformation.

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies

The chemical behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational studies can account for these solvent effects using either implicit or explicit solvation models. fiveable.mewikipedia.orgfiveable.mewikipedia.org

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgfiveable.mewikipedia.org This approach is computationally efficient and can provide a good approximation of bulk solvent effects. fiveable.mewikipedia.org Common implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.org These models are useful for calculating solvation free energies and studying how the solvent environment affects the electronic structure and reactivity of the solute. fiveable.me

Explicit Solvation Models: In contrast, explicit solvation models involve the inclusion of individual solvent molecules in the computational simulation. fiveable.me This approach provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. fiveable.me However, it is computationally more demanding due to the increased number of atoms in the system. wikipedia.org

Hybrid Implicit/Explicit Solvation Models: It is also possible to use a hybrid approach where a few explicit solvent molecules are placed in the first solvation shell around the solute, and the bulk solvent is treated with an implicit model. wikipedia.orgwikipedia.org This method aims to balance computational cost with the accuracy of describing specific local interactions. wikipedia.org

The choice of solvation model depends on the specific research question and the desired level of accuracy. For a polar molecule like this compound, accounting for solvent effects is crucial for accurately predicting its properties and reactivity in solution.

Table 2: Overview of Solvation Models in Computational Chemistry

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| Implicit (Continuum) | Solvent is treated as a continuous medium with a dielectric constant. wikipedia.orgfiveable.me | Computationally efficient, good for bulk effects. fiveable.mewikipedia.org | Neglects specific local interactions like hydrogen bonds. wikipedia.org |

| Explicit | Individual solvent molecules are included in the simulation. fiveable.me | Provides a detailed description of local solute-solvent interactions. fiveable.me | Computationally expensive. wikipedia.org |

| Hybrid QM/MM | A combination of quantum mechanics for the solute and molecular mechanics for the solvent. | Balances accuracy and computational cost. | Requires careful treatment of the boundary between QM and MM regions. fiveable.me |

Derivatives and Fused Heterocyclic Systems Incorporating 3,6 Difluoro 1,2,4 Triazine

Synthesis and Transformations of Substituted 3,6-Difluoro-1,2,4-Triazine Analogues

The primary route for the functionalization of this compound is through nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atoms, combined with the electron-withdrawing nature of the triazine ring, facilitates the displacement of fluoride (B91410) ions by a broad range of nucleophiles. This process can be controlled to achieve either mono- or disubstitution, providing a powerful tool for creating diverse analogues.

Regioselective Functionalization at Different Positions of the Triazine Ring

The sequential and controlled substitution of the fluorine atoms is a key feature of the chemistry of this compound. The substitution of the first fluorine atom with an electron-donating group, such as an amino or alkoxy group, deactivates the ring towards further nucleophilic attack. This electronic effect allows for the isolation of monosubstituted intermediates by carefully controlling reaction stoichiometry and conditions, such as temperature. mdpi.comnih.gov

For instance, reacting this compound with one equivalent of a primary or secondary amine at low temperatures typically yields the corresponding 3-amino-6-fluoro-1,2,4-triazine derivative selectively. prepchem.com The remaining fluorine atom can then be displaced by a different nucleophile under more forcing conditions, enabling the synthesis of unsymmetrically substituted 1,2,4-triazines. This stepwise approach is fundamental to creating a library of compounds with varied substituents at the C3 and C6 positions.

Table 1: Examples of Regioselective Monosubstitution of this compound

| Nucleophile (Nu-H) | Reagent/Conditions | Product (3-Nu-6-fluoro-1,2,4-triazine) |

| Ammonia (B1221849) | NH₃ in THF, -70°C to 22°C | 3-Amino-6-fluoro-1,2,4-triazine |

| Aniline | PhNH₂, K₂CO₃, DMF | 3-Anilino-6-fluoro-1,2,4-triazine |

| Methanol | NaOMe, MeOH, 0°C | 3-Methoxy-6-fluoro-1,2,4-triazine |

| Thiophenol | PhSH, Et₃N, CH₃CN | 3-(Phenylthio)-6-fluoro-1,2,4-triazine |

| Hydrazine (B178648) | N₂H₄·H₂O, EtOH, 0°C | 3-Fluoro-6-hydrazino-1,2,4-triazine |

Construction of Complex Molecular Architectures Bearing the Difluorotriazine Moiety

The ability to perform sequential, regioselective substitutions on the this compound core is instrumental in the construction of complex and highly functionalized molecules. Starting from the monosubstituted intermediates described previously, a second, different nucleophile can be introduced. This strategy provides access to a vast chemical space of 3,6-disubstituted 1,2,4-triazines with tailored electronic and steric properties. ijpsr.infonih.gov

This methodology is not limited to simple nucleophiles. Organometallic reagents, Suzuki and Stille coupling reactions (following conversion of a C-F to a C-Cl or C-Br bond), and other advanced organic transformations can be employed to attach intricate side chains and other heterocyclic moieties to the triazine core. These complex derivatives are often explored in medicinal chemistry for their potential as kinase inhibitors or other biologically active agents. nih.gov

Table 2: Synthesis of Disubstituted 1,2,4-Triazine (B1199460) Analogues via Sequential Substitution

| Starting Material | Reagent 2 / Conditions | Final Product |

| 3-Amino-6-fluoro-1,2,4-triazine | Sodium methoxide, MeOH, reflux | 3-Amino-6-methoxy-1,2,4-triazine |

| 3-Anilino-6-fluoro-1,2,4-triazine | Pyrrolidine, DIPEA, 100°C | 3-Anilino-6-(pyrrolidin-1-yl)-1,2,4-triazine |

| 3-Methoxy-6-fluoro-1,2,4-triazine | Hydrazine hydrate, EtOH, reflux | 3-Hydrazino-6-methoxy-1,2,4-triazine |

| 3-Fluoro-6-hydrazino-1,2,4-triazine | Benzylamine, NMP, 120°C | 3-(Benzylamino)-6-hydrazino-1,2,4-triazine |

Formation and Reactivity of Fused Polycyclic Nitrogen Systems

The functionalized derivatives of this compound serve as key precursors for the synthesis of fused heterocyclic systems. By introducing nucleophilic handles such as amino or hydrazino groups onto the triazine ring, subsequent intramolecular or intermolecular cyclization reactions can be initiated to build additional rings, leading to diverse polycyclic scaffolds.

Imidazo[1,2-b]researchgate.netnih.govnih.govtriazine Derivatives

The imidazo[1,2-b] researchgate.netnih.govnih.govtriazine ring system is readily accessible from 3-amino-6-substituted-1,2,4-triazine precursors. The synthesis typically involves the reaction of the 3-amino derivative with an α-halocarbonyl compound, such as chloroacetaldehyde (B151913) or phenacyl bromide. The reaction proceeds via an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization where the N2 atom of the triazine ring displaces the halide, forming the fused five-membered imidazole (B134444) ring. This annulation strategy is a versatile method for producing a variety of substituted imidazo[1,2-b] researchgate.netnih.govnih.govtriazines.

Table 3: Examples of Imidazo[1,2-b] researchgate.netnih.govnih.govtriazine Synthesis

| 1,2,4-Triazine Precursor | Cyclizing Reagent | Fused Product |

| 3-Amino-6-fluoro-1,2,4-triazine | 2-Bromoacetophenone | 2-Phenyl-6-fluoroimidazo[1,2-b] researchgate.netnih.govnih.govtriazine |

| 3-Amino-6-methoxy-1,2,4-triazine | Chloroacetaldehyde | 6-Methoxyimidazo[1,2-b] researchgate.netnih.govnih.govtriazine |

| 3-Amino-6-(pyrrolidin-1-yl)-1,2,4-triazine | Ethyl bromopyruvate | Ethyl 6-(pyrrolidin-1-yl)imidazo[1,2-b] researchgate.netnih.govnih.govtriazine-2-carboxylate |

Pyrimido[1,2-b]researchgate.netnih.govnih.govtriazines and Pyrimido[5,4-e]researchgate.netnih.govnih.govtriazines

Fused pyrimidotriazines can be synthesized through several routes, resulting in different isomeric scaffolds.

The pyrimido[1,2-b] researchgate.netnih.govnih.govtriazine system is typically constructed from a 3-amino-1,2,4-triazine precursor. Cyclocondensation with 1,3-dielectrophilic reagents, such as malonic esters, β-ketoesters, or α,β-unsaturated carbonyl compounds, leads to the formation of the fused six-membered pyrimidine (B1678525) ring. This reaction builds upon the nucleophilicity of both the exocyclic amino group and the N2 atom of the triazine ring.

Conversely, the pyrimido[5,4-e] researchgate.netnih.govnih.govtriazine scaffold is often synthesized by building the triazine ring onto a pre-existing pyrimidine. acs.org A common method starts with a 5-amino-6-chloropyrimidine, which is converted to a 6-hydrazinopyrimidine. Subsequent cyclization of the hydrazino intermediate with a one-carbon synthon, like formic acid or an orthoester, yields the fused triazine ring. acs.org

Table 4: Synthetic Approaches to Fused Pyrimido researchgate.netnih.govnih.govtriazines

| Isomer | Precursor | Reagent(s) | General Product Structure |

| Pyrimido[1,2-b] researchgate.netnih.govnih.govtriazine | 3-Amino-6-fluoro-1,2,4-triazine | Diethyl malonate, NaOEt | 7-Fluoro-2-hydroxypyrimido[1,2-b] researchgate.netnih.govnih.govtriazin-4(1H)-one |

| Pyrimido[5,4-e] researchgate.netnih.govnih.govtriazine | 5-Amino-4,6-dichloropyrimidine | 1. Hydrazine hydrate2. Triethyl orthoformate | 5,7-Dichloropyrimido[5,4-e] researchgate.netnih.govnih.govtriazine |

Triazolo[1,5-a]researchgate.netnih.govnih.govtriazine and Related (5-Azapurine) Scaffolds

The synthesis of fused triazolo researchgate.netnih.govnih.govtriazine systems begins with the preparation of a 3-hydrazino-1,2,4-triazine intermediate. This is readily achieved by the reaction of this compound with hydrazine. The resulting 3-hydrazino-6-fluoro-1,2,4-triazine is a versatile precursor for building the fused 1,2,4-triazole (B32235) ring.

Cyclization with one-carbon electrophiles is the most common method. For example, reaction with cyanogen (B1215507) bromide affords the 3-amino- researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.govtriazine isomer. rsc.org Similarly, treatment with formic acid or orthoesters yields the unsubstituted triazolo[4,3-b] researchgate.netnih.govnih.govtriazine. It is important to note that the initially formed [4,3-b] isomer can, in some cases, undergo a Dimroth rearrangement to the thermodynamically more stable [1,5-a] or [5,1-c] isomers, particularly under thermal or acidic/basic conditions. rsc.orgrsc.org

Table 5: Synthesis of Fused Triazolo researchgate.netnih.govnih.govtriazine Systems

| Precursor | Cyclizing Reagent | Primary Product Isomer | Potential Rearrangement Product |

| 3-Hydrazino-6-fluoro-1,2,4-triazine | Cyanogen bromide | 3-Amino-7-fluoro- researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.govtriazine | 2-Amino-7-fluoro- researchgate.netnih.govnih.govtriazolo[5,1-c] researchgate.netnih.govnih.govtriazine |

| 3-Hydrazino-6-fluoro-1,2,4-triazine | Triethyl orthoformate | 7-Fluoro- researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.govtriazine | 7-Fluoro- researchgate.netnih.govnih.govtriazolo[1,5-a] researchgate.netnih.govnih.govtriazine |

| 3-Hydrazino-6-fluoro-1,2,4-triazine | Carbon disulfide, KOH | 7-Fluoro-3-mercapto- researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.govtriazine | Not typically observed |

Other Diverse Fused Heterobicyclic Nitrogen Systems

The 1,2,4-triazine scaffold, particularly when substituted with fluorine, serves as a crucial building block for the synthesis of a wide array of fused heterobicyclic nitrogen systems. These complex structures are of significant interest due to their potential pharmacological applications. The reactivity of fluorinated 1,2,4-triazines allows for various cyclization reactions, leading to the formation of novel polycyclic compounds.

For instance, 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine is a key intermediate in the creation of fused systems. When this compound is refluxed with chloroacetonitrile (B46850) in dimethylformamide (DMF), it yields 3-amino-6,7-di(4'-fluorophenyl)-imidazo[3,2-b] scirp.orgnih.govnih.govtriazine. Similarly, reacting it with monochloroacetic acid under the same conditions produces 6,7-di(4'-fluorophenyl)-2,3-dihydro-3-oxo-imidazo[3,2-b][1,2,4-]triazine scirp.orgresearchgate.net.

Further demonstrating the versatility of these intermediates, cyclization reactions with dimethyl malonate and ethyl cyanoacetate (B8463686) in refluxing tetrahydrofuran (B95107) (THF) lead to the formation of pyrimido[3,2-b] scirp.orgnih.govnih.govtriazin-2,4-dione and 4-amino-pyrimido-[3,2-b] scirp.orgnih.govnih.govtriazine-2-one, respectively scirp.orgresearchgate.net.

The synthesis of 1,2,4-triazino[3,4-b] scirp.orgnih.govresearchgate.netthiadiazolones and their corresponding thiadiazinones has also been achieved. These compounds are synthesized from 4-amino-3-mercapto-6-substituted-1,2,4-triazin-5-ones through heterocyclization reactions with bifunctional oxygen and halogen compounds nih.gov.

Additionally, the reaction of 3-thioxo-1,2,4-triazin-5-ones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a known route to produce thiazolo[3,2-b]-1,2,4-triazines beilstein-journals.org. More complex systems, such as functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines, have been synthesized through the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters like DMAD and diethyl acetylenedicarboxylate (DEAD) beilstein-journals.org.

The strategic use of fluorinated 1,2,4-triazine derivatives enables the construction of a diverse range of fused heterocyclic systems, many of which are explored for their potential as anti-HIV and anticancer agents nih.govnih.gov.

Modulation of Electronic and Steric Parameters through Strategic Fluorine Placement

The introduction of fluorine atoms into the 1,2,4-triazine ring profoundly influences the molecule's electronic and steric properties, which in turn can significantly impact its chemical reactivity and biological activity. The unique characteristics of the fluorine atom, such as its small size and high electronegativity, are key to these modulations nih.govmdpi.com.

The high electronegativity of fluorine (3.98 on the Pauling scale) exerts a strong electron-withdrawing inductive effect nih.gov. This effect lowers the energy of the molecular orbitals, stabilizing the molecule nih.gov. This redistribution of electron density can alter the pKa of the molecule, increasing the acidity of nearby functional groups nih.govmdpi.com. By adjusting the pKa, the bioavailability of drug candidates containing amine functional groups can be enhanced nih.gov.

From a steric perspective, the fluorine atom is relatively small (van der Waals radius of 1.47 Å), which is only slightly larger than that of a hydrogen atom (1.20 Å). This allows fluorine to act as a bioisostere of hydrogen, meaning it can replace hydrogen without causing significant steric hindrance at a receptor's active site nih.gov. This minimal steric perturbation is advantageous in maintaining or enhancing the binding affinity of a molecule to its biological target mdpi.com.

Furthermore, the presence of the strong carbon-fluorine (C-F) bond can block metabolically labile sites on a molecule. This can prevent metabolic degradation by enzymes such as cytochrome P450, thereby increasing the metabolic stability and prolonging the therapeutic effect of a drug nih.govmdpi.com. The introduction of fluorine can also create new intermolecular interaction sites, which can influence how a molecule interacts with macromolecules like enzymes and receptors nih.gov.

Applications of Fluorinated 1,2,4 Triazine Scaffolds in Advanced Materials Science

Utilization in Organic Electronic and Optoelectronic Devices

The electron-deficient core of fluorinated 1,2,4-triazines makes them prime candidates for use in organic electronic and optoelectronic devices, where efficient electron transport and high electron affinity are crucial for performance.

While direct studies on 3,6-difluoro-1,2,4-triazine are not extensively documented, research on analogous fluorinated heterocyclic compounds provides significant insights into their potential charge transport properties. For instance, theoretical and experimental studies on fluorinated 3,6-diphenyl-s-tetrazine derivatives, which share the electron-deficient characteristics of fluorinated triazines, have shown that fluorine substitution can significantly impact their electronic structure and charge mobility.

Fluorination is known to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic molecules. This lowering of the LUMO level is particularly beneficial for n-type (electron-transporting) materials as it facilitates more efficient electron injection from common electrodes and enhances stability against ambient degradation. Theoretical calculations on fluorinated tetrazine derivatives have indicated that they possess high predicted electron mobilities researchgate.net. It is anticipated that this compound would exhibit similar properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and other electronic devices requiring efficient electron transport.

Table 1: Predicted Electronic Properties of a Related Fluorinated Heterocycle

| Compound | HOMO (eV) | LUMO (eV) | Electron Mobility (Predicted) |

|---|---|---|---|

| Bis(3,6-difluorophenyl)-s-tetrazine | -7.0 | -3.5 | High |

Note: Data is for a closely related fluorinated tetrazine derivative and is indicative of the potential properties of fluorinated 1,2,4-triazines. researchgate.net

The electron-deficient nature of the triazine core is a key feature in the design of materials for organic light-emitting diodes (OLEDs). Triazine derivatives are often used as the acceptor component in donor-acceptor type molecules, which are employed as emitters or host materials in OLEDs. The introduction of fluorine atoms can further enhance their performance.

Donor-substituted 1,3,5-triazines have been successfully investigated as host materials for blue phosphorescent OLEDs researchgate.net. These materials exhibit high glass-transition temperatures and triplet energies, which are crucial for efficient blue emission. For example, OLEDs using a triazine-based host and the blue phosphor bis(4,6-difluorophenylpyridinato-N,C2)picolinato-iridium(III) (FIrpic) have achieved high current efficiencies researchgate.net.

Furthermore, 2,4,6-triphenyl-1,3,5-triazine (B147588) and carbazole (B46965) derivatives have been developed as blue light emitters. The strategic introduction of carbazole units into the triazine framework results in materials with high thermal stability and distinct photoluminescent properties rsc.org. While these examples focus on the 1,3,5-triazine (B166579) isomer, the underlying principles of utilizing an electron-deficient, fluorinated core are directly applicable to 1,2,4-triazine (B1199460) systems for the development of new light-emitting materials.

Development of Liquid Crystalline Materials Incorporating 1,2,4-Triazine Units

The rigid, planar structure of the 1,2,4-triazine ring makes it an excellent core for the construction of liquid crystalline materials. The introduction of fluorine substituents can influence the mesomorphic properties by altering intermolecular interactions and molecular packing.

Research has demonstrated the synthesis of various liquid crystals based on triazine cores. For instance, new liquid-crystalline materials have been developed using 1,2,4-triazine-4-oxides as intermediates nih.gov. The mesomorphism of these structures is highly dependent on the functional groups attached to the triazine core. The incorporation of fluorine atoms into the molecular structure of liquid crystals is a well-established strategy to modify their properties, such as dielectric anisotropy, which is a critical parameter for display applications.

Application as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms in the 1,2,4-triazine ring possess lone pairs of electrons that can coordinate with metal ions, making them effective ligands in coordination chemistry. The electron-withdrawing fluorine atoms in this compound can modulate the coordinating ability of the nitrogen atoms and the properties of the resulting metal complexes.

Triazine-based ligands have been shown to outperform their pyridine-based counterparts in certain catalytic transformations acs.orgsemanticscholar.org. The increased π-acidity of the triazine ring can enhance the stability of catalysts under reducing conditions and facilitate metal-to-ligand charge transfer processes acs.orgsemanticscholar.org.

Metal complexes with fluorinated ligands often exhibit unique physical properties and chemical reactivity nsf.gov. While specific catalytic applications of this compound complexes are not widely reported, the general principles suggest their potential in various catalytic reactions. For example, copper-based triazine complexes have been investigated for their catalytic activity researchgate.net. The presence of fluorine in the ligand framework could further enhance the catalytic performance by modifying the electronic properties of the metal center.

Role as Building Blocks for Supramolecular Assemblies and Frameworks

The defined geometry and coordinating sites of 1,2,4-triazine derivatives make them ideal building blocks for the construction of highly ordered supramolecular structures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Fluorinated triazine-based COFs have been synthesized and investigated for applications in gas adsorption and separation. The incorporation of fluorine atoms into the framework can enhance the affinity for specific gases, such as carbon dioxide.

In the realm of MOFs, triazine-containing ligands are used to create porous materials with potential applications in catalysis, sensing, and gas storage. The fluorination of these ligands can influence the framework's stability, porosity, and functionality.

Future Directions and Emerging Research Frontiers for 3,6 Difluoro 1,2,4 Triazine

Exploration of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving a shift towards greener synthetic routes for fluorinated heterocycles like 3,6-difluoro-1,2,4-triazine. Traditional synthesis methods often rely on harsh conditions and hazardous reagents, prompting researchers to investigate more eco-friendly alternatives.

Key areas of exploration in green synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govresearchgate.netemerginginvestigators.org For the synthesis of 1,3,5-triazine (B166579) derivatives, microwave irradiation has been shown to be an efficient, solvent-free method that provides good to excellent yields in short reaction times. researchgate.netemerginginvestigators.org

Sonochemistry: The application of ultrasound in chemical reactions can enhance reaction rates and yields. A sonochemical protocol for synthesizing 1,3,5-triazine derivatives has been developed that uses water as a solvent and can produce high yields in as little as five minutes. This method is considered significantly "greener" than traditional approaches.

Continuous Flow Chemistry: Flow chemistry offers numerous advantages over batch processing, including improved safety, better heat and mass transfer, and easier scalability. acs.org This technology is particularly promising for handling potentially hazardous fluorinated reagents and for enabling the use of fluorinated greenhouse gases in synthesis. acs.orgnih.gov Continuous flow processes have been developed for the synthesis of other fluorinated heterocycles and triazine derivatives, suggesting their applicability to this compound. researchgate.net

Phase-Transfer Catalysis: This methodology facilitates reactions between reactants in immiscible phases, often allowing for milder reaction conditions and the use of more environmentally friendly solvents like water. The combination of phase-transfer catalysis with microwave or ultrasound assistance presents a modern approach to optimizing the synthesis of 1,3,5-triazine derivatives.

| Green Methodology | Key Advantages for Fluorinated 1,2,4-Triazine (B1199460) Synthesis | Relevant Research Findings |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency, solvent-free conditions. nih.govresearchgate.netemerginginvestigators.org | Efficient for preparing both symmetrical and unsymmetrical 1,3,5-triazines. researchgate.netemerginginvestigators.org |

| Sonochemistry | Rapid synthesis (minutes), use of water as a solvent, high yields. | A sonochemical protocol for 1,3,5-triazines was found to be 13 times "greener" than conventional methods. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, potential use of gaseous reagents. acs.orgnih.gov | Successfully applied to the synthesis of other fluorinated heterocycles and pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazines. researchgate.net |

| Phase-Transfer Catalysis | Milder reaction conditions, use of aqueous media, accelerated nucleophilic substitution. | Optimizes the synthesis of 1,3,5-triazine derivatives from cyanuric chloride. |

Discovery of Unprecedented Reactivity Modes for Fluorinated 1,2,4-Triazines

The electron-deficient nature of the 1,2,4-triazine ring, further enhanced by the presence of two fluorine atoms, makes this compound a highly reactive species with the potential for novel chemical transformations. A significant area of future research lies in exploring and harnessing this unique reactivity.

One of the most promising areas is the application of fluorinated 1,2,4-triazines in inverse electron-demand Diels-Alder (IEDDA) reactions . nih.gov In these cycloadditions, the electron-deficient triazine acts as the diene, reacting with electron-rich dienophiles. The introduction of trifluoromethyl groups into the 1,2,4-triazine ring has been shown to produce some of the highest reaction rates observed for this class of compounds in reactions with trans-cyclooctene (B1233481) (TCO) derivatives. nih.gov This suggests that this compound could also exhibit exceptional reactivity, opening up new avenues in bioorthogonal chemistry, materials science, and the synthesis of complex nitrogen-containing heterocycles. nih.gov

Future research will likely focus on:

Exploring the scope of dienophiles: Investigating the reactions of this compound with a wide range of strained and electron-rich alkenes and alkynes to synthesize novel polycyclic and heterocyclic systems.

Catalytic activation: Developing catalytic methods to further enhance the reactivity and control the selectivity of IEDDA reactions involving fluorinated triazines.

Tandem reactions: Designing one-pot reaction sequences where the initial IEDDA cycloaddition is followed by subsequent transformations, providing rapid access to complex molecular architectures.

Novel Cyclization Reactions: Beyond IEDDA, the high reactivity of this compound could be exploited in other types of cyclization and annulation reactions to build fused heterocyclic systems, which are common scaffolds in pharmacologically active compounds. nih.govrsc.org

The discovery of new reactivity modes will not only expand the synthetic utility of this compound but also provide access to previously inaccessible chemical space.

Advancements in In-Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and for discovering its new reactivity modes. Advancements in in-situ and operando spectroscopic techniques are enabling chemists to monitor reactions in real-time, providing invaluable insights into transient intermediates and reaction pathways.

Future applications of these techniques in the study of fluorinated 1,2,4-triazines include:

¹⁹F NMR Spectroscopy: Given the presence of fluorine atoms, ¹⁹F NMR is a particularly powerful tool for in-situ reaction monitoring. nih.gov It allows for the direct observation of the consumption of starting materials and the formation of products and intermediates containing fluorine, offering a clean spectral window with high sensitivity.

Operando Spectroscopy: This methodology involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions. rsc.orgijpsr.info Techniques like operando infrared (IR), Raman, and UV-vis spectroscopy can provide detailed information about the catalyst's state and the formation of surface species during the synthesis of this compound. rsc.orgijpsr.info